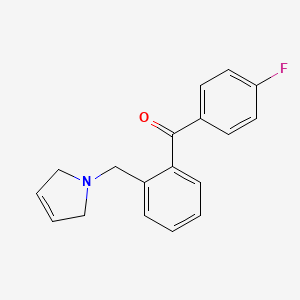

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

CAS No.: 898763-17-2

Cat. No.: VC2300669

Molecular Formula: C18H16FNO

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898763-17-2 |

|---|---|

| Molecular Formula | C18H16FNO |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C18H16FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |

| Standard InChI Key | YZKGVNMKXPGLGI-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C₁₈H₁₆FNO. It is identified by the CAS registry number 898764-09-5 . The compound is also known by several synonyms including 4'-fluoro-2-(3-pyrrolinomethyl)benzophenone and [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone .

From a structural perspective, this compound features several key components that define its chemical identity:

-

A benzophenone core structure (two phenyl rings connected by a carbonyl group)

-

A 4-fluorophenyl group as one of the phenyl substituents

-

A 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) connected via a methylene bridge to the 2-position of the other phenyl ring

This structural arrangement gives the compound its distinctive spatial configuration and electronic distribution, which in turn influences its chemical reactivity and potential interactions with biological targets. The presence of the fluorine atom on one phenyl ring introduces electronic effects that can significantly alter the compound's properties compared to non-halogenated analogs.

Molecular Organization

The molecular organization of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone comprises three primary functional groups:

-

The ketone (methanone) group serves as the central connecting point between the two phenyl rings, creating a benzophenone scaffold.

-

The 2,5-dihydropyrrol-1-yl moiety, attached via a methylene bridge, introduces a nitrogen-containing heterocyclic component.

-

The 4-fluorophenyl group contributes a halogen-substituted aromatic element.

Physical and Chemical Properties

General Properties

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone exhibits physical and chemical properties typical of benzophenone derivatives with additional functional groups. Though specific experimental data is limited, the compound's structural features suggest:

-

A solid state at room temperature, likely appearing as a crystalline powder

-

Limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide

-

A molecular weight of approximately 295 g/mol, calculated from its molecular formula C₁₈H₁₆FNO

Spectroscopic Characteristics

The expected spectroscopic profile of this compound would include:

-

Infrared spectroscopy: Strong carbonyl absorption (C=O stretching) at approximately 1650-1670 cm⁻¹, aromatic C=C stretching at 1450-1600 cm⁻¹, and C-F stretching around 1100-1200 cm⁻¹

-

¹H NMR: Signals corresponding to the aromatic protons (δ 7.0-8.0 ppm), methylene bridge protons (δ 4.0-4.5 ppm), and the 2,5-dihydropyrrole ring protons (δ 2.5-3.5 ppm)

-

¹³C NMR: Characteristic carbonyl carbon signal at approximately δ 195-200 ppm, aromatic carbons in the range of δ 120-140 ppm, and carbon attached to fluorine showing splitting due to C-F coupling

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone likely involves a multi-step organic synthesis approach. Based on similar compounds, potential synthetic pathways may include:

-

Initial formation of the benzophenone core through Friedel-Crafts acylation or transition metal-catalyzed coupling reactions

-

Introduction of the methylene linker at the ortho position of one phenyl ring

-

Attachment of the 2,5-dihydropyrrole moiety via N-alkylation reactions

The specific reaction conditions would typically involve:

-

Appropriate solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile

-

Catalysts including Lewis acids (for acylation reactions) or transition metals like palladium (for coupling reactions)

-

Controlled temperature and reaction time to optimize yield and minimize side products

Purification Techniques

After synthesis, the compound would typically be purified using:

-

Column chromatography with appropriate solvent systems

-

Recrystallization from suitable solvents

-

Potentially, preparative HPLC for higher purity requirements

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone, including:

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| (4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | Chlorine instead of fluorine; different position of substitution and pyrrolidine attachment | Altered electronic properties and binding characteristics |

| (4-Fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | Different position of pyrrolidine attachment | Modified spatial arrangement affecting receptor interactions |

| Benzophenone (unsubstituted) | Lacks both the fluorine and pyrrolidine moieties | Significantly reduced complexity and specificity |

Electronic and Steric Considerations

The positioning of the 2,5-dihydropyrrole group at the ortho position of one phenyl ring creates a distinct spatial arrangement compared to para-substituted analogs. This arrangement likely influences:

The fluorine substituent at the para position of the other phenyl ring contributes electronic effects through its high electronegativity, potentially altering:

-

The electron density distribution across the molecule

-

The reactivity of the carbonyl group

-

The lipophilicity and membrane permeability of the compound

-

Metabolic stability in biological systems

Current Research Trends and Future Directions

Research Applications

Current research involving (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone and structurally related compounds spans several fields:

-

Medicinal Chemistry: Investigation of structure-activity relationships to optimize biological activities

-

Synthetic Methodology: Development of more efficient synthetic routes to this and similar compounds

-

Materials Science: Exploration of potential applications in functional materials based on benzophenone derivatives

Future Research Opportunities

Future research directions may include:

-

Comprehensive evaluation of the compound's biological activity profile across multiple therapeutic areas

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level

-

Development of structural derivatives with enhanced potency, selectivity, or pharmacokinetic properties

-

Investigation of potential applications beyond pharmaceuticals, such as in catalysis or materials science

Analytical Methods for Identification and Quantification

Chromatographic Techniques

The identification and quantification of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone can be achieved through various chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC): Likely using reverse-phase columns with appropriate mobile phase compositions

-

Gas Chromatography (GC): Potentially applicable with suitable derivatization procedures

-

Thin-Layer Chromatography (TLC): Useful for rapid identification and monitoring of reactions

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information:

-

Nuclear Magnetic Resonance (NMR): Both proton and carbon NMR provide detailed structural confirmation

-

Mass Spectrometry (MS): Molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy (IR): Identification of key functional groups

-

UV-Visible Spectroscopy: Characterization of the chromophoric benzophenone system

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume